N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Description

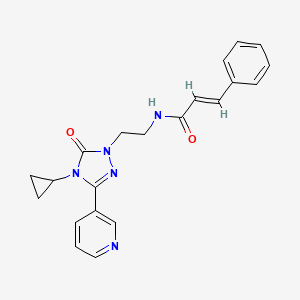

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4, a pyridin-3-yl moiety at position 3, and a cinnamamide side chain linked via an ethyl spacer. The cyclopropyl substituent likely influences conformational rigidity and metabolic stability .

Properties

IUPAC Name |

(E)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-19(11-8-16-5-2-1-3-6-16)23-13-14-25-21(28)26(18-9-10-18)20(24-25)17-7-4-12-22-15-17/h1-8,11-12,15,18H,9-10,13-14H2,(H,23,27)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFADAWQHXSICKS-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

- Cyclopropyl group

- Pyridine moiety

- Triazole ring

These features contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 446.5 g/mol .

Antimicrobial Activity

The triazole ring in the compound is known for its broad-spectrum antimicrobial properties. Compounds containing a 1,2,4-triazole ring have demonstrated significant antibacterial and antifungal activities. Specifically, studies have shown that derivatives of this structure can inhibit the growth of various pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways . The compound's structure suggests it may act as an inhibitor of enzymes critical for cancer cell proliferation.

Enzymatic Interactions

The biological activity of N-(2-(4-cyclopropyl...) is likely mediated through its interactions with various enzymes and receptors. Compounds with triazole rings are known to inhibit enzymes involved in DNA synthesis and repair, which is crucial for cancer therapy . Additionally, the compound may modulate inflammatory pathways, contributing to its therapeutic effects in various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the cyclopropyl group and the triazole moiety appears to enhance its efficacy compared to other similar compounds lacking these features . Further studies are needed to elucidate the precise molecular interactions responsible for its biological effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-triazolone derivatives with diverse biological and pharmacological profiles. Below is a detailed comparison with structurally related compounds from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility: The target compound’s pyridin-3-yl group likely offers better aqueous solubility than the thiophen-2-yl group in due to pyridine’s higher polarity .

Synthetic Accessibility :

- Compounds with aromatic amides (e.g., cinnamamide in the target) may require mild coupling conditions (e.g., EDCI/HOBt) to avoid epimerization, as seen in .

- Thioacetamide derivatives () might involve thiol-ene click chemistry or nucleophilic substitution for sulfur incorporation.

Spectroscopic Trends :

- Pyridine protons in the target compound’s ^1H-NMR would resonate near δ 7.5–8.5 ppm, similar to pyridin-2-yl analogs in .

- The cyclopropyl group’s protons typically appear as multiplets near δ 0.5–1.5 ppm, distinct from methyl groups (δ 2.0–2.5 ppm) in .

Thermal Stability :

- Melting points for triazolone derivatives (e.g., 172–174°C in ) suggest higher thermal stability compared to pyrazole carboxamides (123–135°C in ), likely due to stronger hydrogen bonding in triazolones .

Research Findings and Implications

While specific biological data for the target compound are absent in the evidence, structural analogs provide insights:

- Pyridine vs. Thiophene : Pyridin-3-yl substitution (target) may enhance binding to kinase ATP pockets compared to thiophene (), as seen in kinase inhibitor designs .

- Cinnamamide vs. Quinazolinone: The cinnamamide’s extended conjugation could favor membrane permeability over the quinazolinone’s rigid planar structure (), which is more suited for intercalation .

- Cyclopropyl vs. Methyl : Cyclopropyl’s ring strain may confer metabolic resistance, a feature exploited in protease inhibitors like Simeprevir .

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide, and how can reaction conditions be validated?

-

Methodological Answer : A general procedure involves coupling a triazole intermediate with a cinnamamide derivative under mild basic conditions. For example, K₂CO₃ in DMF at room temperature can facilitate nucleophilic substitution or condensation reactions . Validation includes monitoring reaction progress via TLC (Rf values) and confirming purity via HPLC. Post-synthesis, spectroscopic characterization (¹H/¹³C NMR, IR) and elemental analysis are critical to verify structural integrity .

-

Key Parameters :

| Parameter | Example Conditions |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (1.2 equiv) |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and constraints for heterocyclic systems . For visualization and analysis, WinGX/ORTEP provides tools for ellipsoid plots and geometric parameter calculations .

Q. What spectroscopic techniques are most effective for characterizing the pyridinyl-triazole core?

- Methodological Answer :

- ¹H NMR : The pyridin-3-yl proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and triazole NH (if present) are diagnostic.

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) confirm the triazole and amide functionalities .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br-free compounds, ensuring molecular formula accuracy.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound, and what parameters should be prioritized?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (HOMO-LUMO gaps, dipole moments) relevant to reactivity.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize binding affinity (ΔG), hydrogen bonding, and π-π stacking with the pyridinyl group .

- Validation : Cross-correlate docking results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use a standardized shake-flask method with HPLC quantification. Test solvents spanning a range of polarities (e.g., DMSO, ethanol, hexane).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches between solute and solvent .

- Common Pitfalls : Ensure equilibration times >24 hours and control temperature (±0.1°C) to avoid kinetic solubility artifacts.

Q. How can the metabolic stability of this compound be assessed in vitro, and what experimental controls are critical?

- Methodological Answer :

- Liver Microsome Assay : Incubate with NADPH-fortified human liver microsomes (HLM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH) to distinguish enzymatic vs. non-enzymatic degradation .

- Data Interpretation : Calculate t₁/₂ using first-order kinetics. A t₁/₂ <30 min suggests rapid metabolism.

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition assays?

- Methodological Answer :

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 μM for competitive inhibitors) and enzyme lot numbers.

- Statistical Analysis : Apply Grubbs’ test to identify outliers. Use ANOVA to compare replicates across labs.

- Structural Factors : Check for tautomerism in the triazole ring (e.g., 1H vs. 2H tautomers), which may alter binding modes .

Theoretical Framework Integration

Q. How to align the study of this compound’s mechanism with established chemical biology theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.